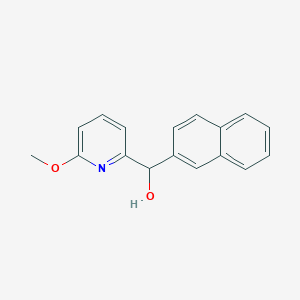
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol is an organic compound with the molecular formula C17H15NO2 It is characterized by the presence of a methanol group attached to a naphthalene ring and a methoxypyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol typically involves the reaction of 6-methoxy-2-pyridinecarbaldehyde with a naphthalene derivative under specific conditions. One common method involves dissolving 7-methoxy-1-tetralone and 6-methoxy-2-pyridinecarbaldehyde in methanol, followed by the addition of an aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar in structure but contains an amine group instead of a methanol group.
(6-Methoxypyridin-2-yl)methanol: Lacks the naphthalene ring, making it less complex.
Uniqueness
(6-Methoxypyridin-2-yl)(naphthalen-2-yl)methanol is unique due to the combination of the naphthalene and methoxypyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(6-methoxypyridin-2-yl)-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C17H15NO2/c1-20-16-8-4-7-15(18-16)17(19)14-10-9-12-5-2-3-6-13(12)11-14/h2-11,17,19H,1H3 |
Clave InChI |
HKPIIWYGRUNANV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)C(C2=CC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
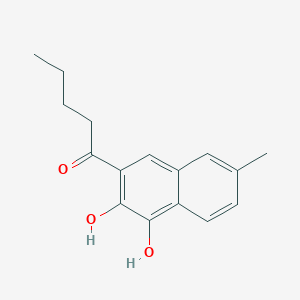
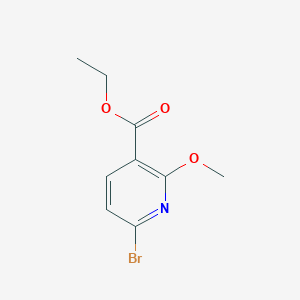
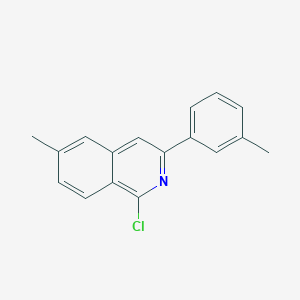


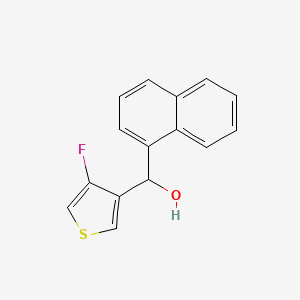



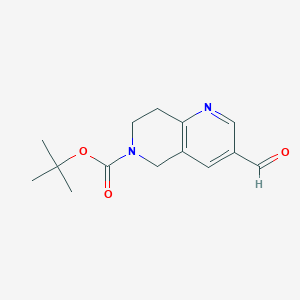


![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
